molecular formula C23H24O6 B023118 Gartanin CAS No. 33390-42-0

Gartanin

Cat. No. B023118
CAS RN: 33390-42-0
M. Wt: 396.4 g/mol
InChI Key: OJXQLGQIDIPMTE-UHFFFAOYSA-N
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Description

Gartanin is a compound of interest within the realm of organic chemistry and molecular biology due to its unique structure and potential applications. Its study encompasses various fields, including synthesis analysis, molecular structure, chemical reactions, and properties, both physical and chemical.

Synthesis Analysis

The synthesis of organic compounds like gartanin often involves detailed analysis and optimization of reaction conditions to achieve desired outcomes. Techniques such as on-surface synthesis have shown promise for creating new organic materials through controlled chemical reactions, offering insights into the synthesis process of complex molecules like gartanin (Clair & de Oteyza, 2019).

Molecular Structure Analysis

Understanding the molecular structure of gartanin is crucial for exploring its potential applications. Studies on molecular descriptors and their applications in quantitative structure property/activity relationships provide valuable information for predicting compound structures with optimized activities, which is relevant for analyzing gartanin's structure (Sahoo et al., 2016).

Chemical Reactions and Properties

The chemical properties of gartanin, including its reactivity and interaction with other substances, can be explored through the lens of chemical coupling reactions on surfaces and the study of process synthesis, which reviews how chemical engineers select components and interconnect them to create a chemical process (Nishida et al., 1981).

Physical Properties Analysis

The physical properties of gartanin, such as solubility, melting point, and stability, can be inferred from studies on the physical and mechanical properties of materials. Analysis of molecular materials using techniques like the pair distribution function offers insights into short- and intermediate-range order in materials, which could be applicable to studying gartanin's physical properties (Terban & Billinge, 2021).

Chemical Properties Analysis

Gartanin's chemical properties, including acidity/basicity, reactivity with other chemical groups, and potential for chemical modification, can be explored through a comprehensive understanding of its molecular structure and the mechanisms underlying its reactions. Research into catalysis and photocatalysis by metal organic frameworks provides a foundation for understanding the chemical behavior and potential applications of gartanin in catalysis (Dhakshinamoorthy et al., 2018).

Scientific Research Applications

Neuroprotection

  • Scientific Field : Neurochemistry
  • Application Summary : Gartanin has been found to protect neurons against glutamate-induced cell death in HT22 cells . This is the first time such a neuroprotective capacity of Gartanin has been investigated .
  • Methods of Application : The study involved supplementing 1–10 µM gartanin to HT22 cells exposed to glutamate . The effects of gartanin on intracellular ROS generation and mitochondrial depolarization were also investigated .
  • Results : Gartanin effectively reduced glutamate-induced intracellular ROS generation and mitochondrial depolarization . It was found that gartanin induced HO-1 expression independent of nuclear factor erythroid-derived 2-like 2 (Nrf2) . The inhibitory effects of gartanin on glutamate-induced apoptosis were partially blocked by small interfering RNA-mediated knockdown of HO-1 .

Dermatological Applications

  • Scientific Field : Dermatology
  • Application Summary : Gartanin, a bioactive xanthone compound extracted from the pericarp of mangosteen, has been used in dermatological products such as cosmetics . The study aimed to predict the metabolism of α-mangostin and gartanin using in silico and in vitro skin permeation strategies .
  • Methods of Application : The study involved predicting the metabolism of α-mangostin and gartanin based on their 2D molecular structures using ADMET Predictor™ . The in vitro investigation of metabolites produced during skin permeation using human epidermal keratinocyte cells, neonatal (HEKn cells) was performed by LC-MS/MS .
  • Results : The results derived from in silico were in excellent alignment with those obtained from in vitro studies for both compounds . Gartanin and α-mangostin were predicted to be metabolized via phase I and phase II metabolism (sulfation), respectively .

Analysis of Xanthones in Mangosteen Extracts

  • Scientific Field : Analytical Chemistry
  • Application Summary : Gartanin, along with other xanthone derivatives such as α-mangostin and γ-mangostin, is found in the pericarp of mangosteen . These compounds have been reported to exert pharmacological activities, such as antioxidant and anti-inflammatory . Therefore, the development of an analytical method capable of quantifying these compounds is important .
  • Methods of Application : The study involved determining the correlation between FTIR spectra and HPLC chromatogram, combined with chemometrics for quantitative analysis of ethanolic extract of mangosteen .
  • Results : The wavenumber regions of 3700–2700 cm −1 offered a reliable method for quantitative analysis of γ-mangostin with coefficient of determination ( R2) 0.9573 in calibration and 0.8134 in validation models . FTIR spectra using the second derivatives at wavenumber 3700–663 cm −1 with coefficient of determination ( R2) >0.99 in calibration and validation models were used for quantitative analysis of gartanin and α-mangostin, respectively .

Antagonist Interaction with Ligand-Binding Domain

  • Scientific Field : Biochemistry
  • Application Summary : Gartanin was found to interact with the ligand-binding domain through a solely antagonist interaction .
  • Methods of Application : The study involved utilizing a cell-free and cell-based FRET assays .
  • Results : Inhibition of CHOP, a critical component of the ER stress pathway, was observed to stabilize AR .

Extraction of Mangosteen Pericarp

  • Scientific Field : Food Science
  • Application Summary : Gartanin, along with other xanthone derivatives such as α-mangostin and γ-mangostin, is found in the pericarp of mangosteen . These compounds have been reported to exert pharmacological activities, such as antioxidant . Therefore, the development of an extraction method capable of quantifying these compounds is important .
  • Methods of Application : The study involved determining the optimal extraction temperature by Pressurized Hot Water Extraction (PHWE) .
  • Results : An extraction temperature of 120 °C yielded the highest concentrations of α-Mangostin, γ-Mangostin, and Gartanin with a concomitant improvement in antioxidant capacity compared to other extraction temperatures .

Antagonist Interaction with Ligand-Binding Domain

  • Scientific Field : Biochemistry
  • Application Summary : Gartanin was found to interact with the ligand-binding domain through a solely antagonist interaction . Interestingly, inhibition of CHOP, a critical component of the ER stress pathway, was observed to stabilize AR .
  • Methods of Application : The study involved utilizing a cell-free and cell-based FRET assays .
  • Results : Inhibition of CHOP, a critical component of the ER stress pathway, was observed to stabilize AR .

Safety And Hazards

Gartanin is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXQLGQIDIPMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187024
Record name 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gartanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gartanin

CAS RN

33390-42-0
Record name Gartanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33390-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gartanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

167 °C
Record name Gartanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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